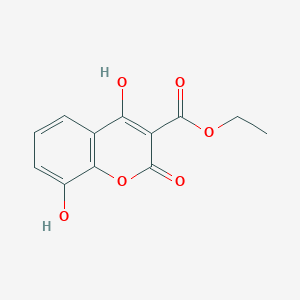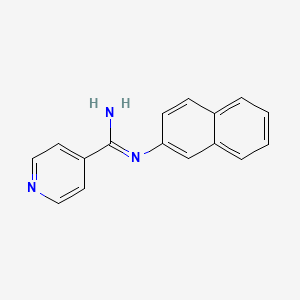
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like hydrazine hydrate are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various hydroxy and amino derivatives, which can be further utilized in different applications .
科学研究应用
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Coumarin: A structurally similar compound with known anticoagulant properties.
4-Methyl-7-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
7-Hydroxycoumarin: Used in various pharmaceutical applications.
Uniqueness
Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate stands out due to its dual hydroxyl groups at positions 4 and 8, which enhance its biological activity and make it a versatile compound for various applications .
属性
分子式 |
C12H10O6 |
|---|---|
分子量 |
250.20 g/mol |
IUPAC 名称 |
ethyl 4,8-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)8-9(14)6-4-3-5-7(13)10(6)18-12(8)16/h3-5,13-14H,2H2,1H3 |
InChI 键 |
UWBJNMKURBCXAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)O)OC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)




![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)



![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)

